Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
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Overview
Description
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, an oxazolidine ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the benzyl and other functional groups. Common reagents used in the synthesis include benzyl alcohol, isobutyl chloroformate, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The benzyl group and other functional groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidine derivatives and benzyl-substituted molecules. Examples include:
- Benzyl 4-oxopentanoate
- 2,5-Dioxo-1,3-oxazolidine-3-carboxylate derivatives
- Isobutyl-substituted oxazolidines
Uniqueness
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C17H25N1O5 and a molecular weight of approximately 363.4 g/mol. Its structure includes an oxazolidine ring, a benzyl group, and an ester linkage, which are significant for its reactivity and biological interactions.
Preliminary studies indicate that this compound acts as an inhibitor of factor XIa , a crucial enzyme in the coagulation cascade. This inhibition has potential therapeutic applications in anticoagulation therapy. The compound's interaction with biological targets is often studied using techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities.
Anticoagulant Activity
The inhibition of factor XIa suggests that this compound may be beneficial in preventing thrombus formation. This could lead to new anticoagulant therapies with potentially fewer side effects compared to traditional anticoagulants.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a table highlighting some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | C12H11N1O5 | Contains methyl instead of isopropanol group; different biological activity profile |
Benzoyl-L-carnitine | C16H31N1O4 | Known for metabolic effects; differs in functional groups |
4-Amino-N-benzoyl-L-carnitine | C17H30N1O4 | Contains an amino group that alters pharmacodynamics |
This comparison illustrates how the unique structural characteristics of this compound may confer distinct biological activities and therapeutic potentials.
Case Studies and Research Findings
Research into the biological activity of this compound is ongoing. Notable findings include:
- Inhibition Studies : Initial screening assays have demonstrated significant inhibition of factor XIa at concentrations as low as 1 µM. These results were replicated in multiple trials, suggesting robust activity.
- Antimicrobial Testing : Preliminary tests against various bacterial strains showed promising results, indicating potential antimicrobial properties that warrant further investigation.
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that the compound does not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further development in clinical settings.
Properties
Molecular Formula |
C18H21NO7 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H21NO7/c1-18(2,3)26-14(20)10-9-13-15(21)25-17(23)19(13)16(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
IXXGFAPVXZTGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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